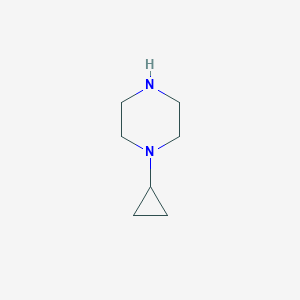

1-Cyclopropylpiperazine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpiperazine can be synthesized through several methods. One common approach involves the reaction of tert-butyl 4-cyclopropylpiperazine-1-carboxylate with hydrogen chloride in 1,4-dioxane at room temperature. The reaction mixture is stirred for three hours under nitrogen, followed by filtration and purification using ion exchange chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Cyclopropylpiperazine N-oxide.

Reduction: Cyclopropylpiperazine derivatives with reduced functional groups.

Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1-Cyclopropylpiperazine has been investigated for its potential therapeutic applications. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Antidepressant Activity

Research indicates that this compound exhibits activity as a serotonin receptor modulator. Studies have shown that it can enhance serotonin levels, suggesting potential use in treating depression and anxiety disorders .

Antipsychotic Properties

The compound has also been explored for its antipsychotic effects. It acts on dopaminergic pathways, which are crucial in the management of schizophrenia and other psychotic disorders. Its ability to modulate neurotransmitter systems positions it as a valuable candidate for further research in antipsychotic drug development .

Neuroprotective Effects

Recent studies have suggested that CPP may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases like Alzheimer's. The compound's influence on neuroinflammation and oxidative stress pathways is under investigation .

Material Science Applications

In addition to its medicinal applications, this compound has implications in material science:

Catalyst Design

The conformational effects of cyclopropane substitutions have been noted to influence molecular design in catalysis. The unique spatial arrangement provided by the cyclopropyl group can enhance selectivity and reactivity in catalytic processes .

Polymer Chemistry

Piperazine derivatives, including CPP, are utilized in the synthesis of polymers with specific properties. Their incorporation into polymer matrices can improve mechanical strength and thermal stability, making them suitable for advanced material applications .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

Mechanism of Action

The mechanism of action of 1-Cyclopropylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context. Additionally, it can interact with receptors in the central nervous system, influencing neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

1-Cyclopropylpiperazine (C₇H₁₄N₂) features a piperazine ring substituted with a cyclopropyl group at one nitrogen atom. Density functional theory (DFT) studies reveal a chair conformation for the piperazine ring, with the cyclopropyl group adopting a planar geometry due to its sp² hybridization. Vibrational analysis via FT-IR and FT-Raman spectroscopy confirms characteristic N-H and C-N stretching modes at 3350 cm⁻¹ and 1120 cm⁻¹, respectively .

Key Physicochemical Data

- Molecular Formula : C₇H₁₄N₂ (free base); C₇H₁₆Cl₂N₂ (dihydrochloride salt)

- Molecular Weight : 126.20 g/mol (free base); 199.12 g/mol (dihydrochloride)

- CAS Number : 139256-79-4 (dihydrochloride)

- Solubility: Highly soluble in polar solvents like DCM and methanol .

Comparison with Similar Piperazine Derivatives

Structural Analogues

Substituent Effects on Piperazine Core

Piperazine derivatives vary widely based on substituents, influencing their chemical and biological behavior:

Cyclopropyl-Containing Analogues

- 1-(1-o-Tolylcyclopropyl)piperazine : A structurally complex analogue with a tolyl-cyclopropyl group. Higher molecular weight (216.32 g/mol) and acute oral toxicity (H302) compared to this compound .

- This compound hydrochloride : Salt form improves solubility (162.66 g/mol) for pharmaceutical formulations .

Pharmacological and Biochemical Profiles

Biological Activity

1-Cyclopropylpiperazine (CPP) is a cyclic amine compound derived from piperazine, notable for its unique cyclopropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in various scientific domains.

The precise mechanism of action of this compound remains largely undefined. However, it is hypothesized that this compound interacts with biological targets through non-covalent interactions , including hydrogen bonding, ionic interactions, and Van der Waals forces. These interactions may induce conformational changes in target proteins or enzymes, potentially altering their activity or function.

Biochemical Pathways

Current research lacks comprehensive data on the specific biochemical pathways influenced by this compound. Piperazine derivatives have exhibited a broad spectrum of biological activities, suggesting that CPP may similarly affect various cellular processes. Its role as a biochemical probe for studying enzyme mechanisms and receptor interactions has been highlighted, indicating its utility in further research.

Pharmacokinetics

This compound has a molecular weight of approximately 126 g/mol, which is favorable for bioavailability . Compounds with molecular weights below 500 g/mol are generally well-absorbed in biological systems. However, detailed pharmacokinetic studies—including absorption, distribution, metabolism, and excretion (ADME)—are still needed to fully understand its behavior in vivo.

Antimicrobial Properties

The antimicrobial activity of piperazine derivatives has been documented extensively. Research indicates that modifications to the piperazine ring can lead to enhanced antibacterial and antifungal properties . Although direct studies on this compound's antimicrobial effects are sparse, its classification within this chemical family suggests potential efficacy against microbial pathogens.

Case Studies

Several case studies highlight the applications of piperazine derivatives in drug development:

- Anticancer Activity : A study demonstrated that certain piperazine derivatives exhibit potent antiproliferative effects in ovarian cancer models. While specific results for CPP were not available, the findings underscore the potential for similar compounds to target cancer cells effectively .

- Antimicrobial Research : Another investigation focused on synthesizing sulfonyl and carboxamide derivatives from cyclopropyl piperazine. The results indicated significant antibacterial and antifungal activities, reinforcing the therapeutic promise of this class of compounds .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound possesses unique properties relative to other piperazine derivatives:

| Compound | Stability | Reactivity | Biological Activity |

|---|---|---|---|

| This compound | High | Moderate | Potential anticancer and antimicrobial activity |

| N-Cyclopropylpiperazine | Moderate | High | Documented antimicrobial properties |

| 4-Cyclopropylpiperazine | Low | Low | Limited biological studies |

This table illustrates that while this compound shows promise due to its stability and potential biological activities, further research is necessary to elucidate its full capabilities.

Q & A

Q. What spectroscopic techniques are commonly used to characterize 1-cyclopropylpiperazine, and how do they complement each other?

Type: Basic

Answer:

this compound is typically characterized using FT-IR and FT-Raman spectroscopy to identify vibrational modes and functional groups. For example, FT-IR detects stretching and bending vibrations of N-H and C-N bonds in the 4000–200 cm⁻¹ range, while FT-Raman provides complementary data on ring vibrations and cyclopropane deformations. These techniques are often paired with NMR spectroscopy (e.g., H and C) to resolve structural ambiguities, such as distinguishing equatorial vs. axial conformers of the piperazine ring .

Q. How can density functional theory (DFT) calculations enhance the interpretation of experimental vibrational spectra for this compound?

Type: Advanced

Answer:

DFT calculations (e.g., B3LYP/6-31++G(d,p)) predict vibrational frequencies, molecular geometries, and potential energy distributions (PED) for this compound. By comparing computed and experimental FT-IR/FT-Raman spectra, researchers can assign vibrational modes (e.g., 2920 cm⁻¹ to asymmetric CH₂ stretching) and identify the most stable conformer (e.g., the Cₛ symmetry equatorial-equatorial form). DFT also calculates HOMO-LUMO gaps to infer reactivity, with deviations <5% from experimental data validating the methodology .

Q. What synthetic routes are available for this compound, and how can reaction yields be optimized?

Type: Basic

Answer:

A standard synthesis involves acidic deprotection of 4-cyclopropylpiperazine-1-carboxylate intermediates. For example, treating tert-butyl 4-cyclopropylpiperazine-1-carboxylate with 4M HCl in 1,4-dioxane (3 hours, room temperature) yields the hydrochloride salt (59.7% after SCX column purification). Yield optimization strategies include:

- Using anhydrous solvents to minimize side reactions.

- Adjusting HCl stoichiometry to ensure complete deprotection.

- Employing ion-exchange chromatography (e.g., SCX columns) for efficient separation .

Q. How can computational methods resolve contradictions in experimental data on conformational equilibria of this compound?

Type: Advanced

Answer:

Discrepancies in conformational stability (e.g., axial vs. equatorial substituents) arise from solvent effects or temperature variations. Researchers can apply ab initio molecular dynamics (AIMD) or metadynamics to simulate free-energy landscapes under varying conditions. For example, DFT-based potential energy surface (PES) scans at the B3LYP level identified the Cₛ conformer as the most stable in the gas phase, but solvent corrections (e.g., PCM model for water) may shift equilibria. Cross-validation with variable-temperature NMR or Raman spectroscopy resolves such contradictions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Type: Basic

Answer:

- Personal Protective Equipment (PPE): Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- First Aid: For skin contact, wash immediately with water and soap; for eye exposure, rinse with water for 15 minutes.

- Storage: Keep in airtight containers, away from oxidizers, in cool, dry conditions .

Q. How can researchers evaluate the hygroscopicity and stability of this compound hydrochloride?

Type: Advanced

Answer:

- Dynamic Vapor Sorption (DVS): Measure mass changes under controlled humidity to assess hygroscopicity.

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (e.g., >150°C for hydrochloride salts).

- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. SCX column purification (as in ) reduces hygroscopic byproducts.

Q. What analytical techniques are recommended to assess the purity of this compound derivatives?

Type: Basic

Answer:

- HPLC-UV/ELSD: For quantitative purity analysis (e.g., >97% purity).

- LC-MS: To detect trace impurities (e.g., residual tert-butyl carbamate).

- Elemental Analysis (EA): Validate C, H, N content against theoretical values (e.g., C₇H₁₄N₂ for the free base) .

Q. How does the cyclopropane ring influence the reactivity of this compound in nucleophilic reactions?

Type: Advanced

Answer:

The cyclopropane ring introduces angle strain (~60° bond angles), increasing susceptibility to ring-opening reactions. In nucleophilic substitutions (e.g., SN2), the piperazine nitrogen’s lone pairs activate the adjacent cyclopropane carbon. DFT studies show that HOMO localization on the cyclopropane moiety facilitates electrophilic attacks. Kinetic experiments (e.g., monitoring reaction rates with methyl iodide) quantify this enhanced reactivity .

Q. What strategies mitigate side reactions during functionalization of this compound?

Type: Advanced

Answer:

- Protecting Groups: Use Boc or Fmoc groups to temporarily shield secondary amines during alkylation/acylation.

- Low-Temperature Reactions: Perform reactions at –20°C to suppress cyclopropane ring opening.

- Catalysis: Employ Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig) for selective arylations without degrading the core structure .

Q. How can vibrational circular dichroism (VCD) distinguish enantiomers of chiral this compound derivatives?

Type: Advanced

Answer:

VCD measures the differential absorption of left- vs. right-circularly polarized IR light, sensitive to chiral centers. For example, (R)- and (S)-1-cyclopropylpiperazine derivatives exhibit mirror-image VCD spectra in the 1500–800 cm⁻¹ range (cyclopropane ring vibrations). Pairing VCD with DFT-simulated spectra (e.g., using Gaussian 09) assigns absolute configurations with >90% accuracy, critical for pharmaceutical applications .

Properties

IUPAC Name |

1-cyclopropylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-7(1)9-5-3-8-4-6-9/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZJIWIXRPBFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406303 | |

| Record name | 1-Cyclopropylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20327-23-5 | |

| Record name | 1-Cyclopropylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopropylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.